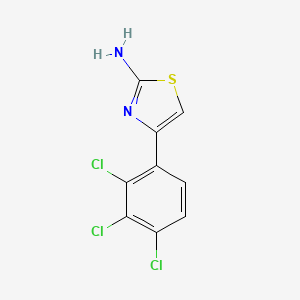

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine

Description

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine is a thiazole derivative characterized by a thiazole ring system substituted with an amine group at position 2 and a 2,3,4-trichlorophenyl group at position 3. The trichlorophenyl moiety introduces significant steric bulk and electron-withdrawing effects, which influence its physicochemical properties and biological interactions. Thiazole derivatives are widely studied for their antimicrobial, antifungal, and insecticidal activities, attributed to their ability to disrupt enzymatic pathways or interact with cellular targets .

Synthesis of such compounds typically involves condensation reactions in the presence of dichloromethane and triethylamine, yielding moderate to high purity products . The structural rigidity imparted by the trichlorophenyl group may enhance stability, while the amine group provides a site for hydrogen bonding, critical for bioactivity.

Properties

IUPAC Name |

4-(2,3,4-trichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2S/c10-5-2-1-4(7(11)8(5)12)6-3-15-9(13)14-6/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOHKRMIYFKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CSC(=N2)N)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,3,4-trichlorophenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of thiazole derivatives, including 4-(2,3,4-trichloro-phenyl)-thiazol-2-ylamine. Research indicates that thiazole compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The thiazole moiety is believed to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

- Case Study : A study synthesized various thiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating potent antibacterial properties .

Anticancer Properties

Thiazole derivatives have been extensively investigated for their anticancer potential. The presence of electron-withdrawing groups like chlorine enhances their activity against various cancer cell lines.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of various signaling pathways.

- Case Study : In a study evaluating the antiproliferative activity of thiazole compounds against several cancer cell lines (including MCF-7 and HT29), it was found that specific derivatives exhibited IC50 values lower than those of established chemotherapeutic agents .

Antileishmanial Activity

The potential of thiazole derivatives as antileishmanial agents has been explored due to their ability to target Leishmania species effectively.

- Mechanism of Action : These compounds may disrupt the metabolic pathways of the parasite or inhibit its growth directly.

- Case Study : A study synthesized a series of thiazole derivatives and tested them against Leishmania amazonensis. Results indicated that certain compounds displayed promising antileishmanial activity with favorable selectivity indices .

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Positional Isomerism in Trichlorophenyl Substitution

4-(2,4,5-Trichlorophenyl)-thiazol-2-amine ():

This positional isomer differs in the chlorine substitution pattern (2,4,5 vs. 2,3,4 on the phenyl ring). The 2,4,5-configuration creates a distinct electronic environment, reducing steric hindrance compared to the 2,3,4-isomer. Such differences may alter binding affinity to biological targets. For example, the 2,3,4-trichloro substitution could enhance interactions with hydrophobic pockets in enzymes due to closer clustering of chlorine atoms .

Impact on Bioactivity :

- Antimicrobial Efficacy : Chlorine positioning influences dipole moments and solubility. The 2,3,4-isomer’s lower symmetry may lead to stronger interactions with bacterial cell walls compared to 2,4,5-analogs .

- Crystal Packing : Evidence from acetamide analogs () suggests that meta-substitution with electron-withdrawing groups (e.g., Cl) increases lattice stability. This principle likely extends to thiazole derivatives, affecting formulation and shelf life.

Substituent Type Variations

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine (): Replacing chlorine with fluorine introduces smaller, more electronegative substituents. However, reduced steric bulk might decrease binding specificity in hydrophobic environments.

Key Differences :

Heterocyclic Core Modifications

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (): Thiadiazoles differ from thiazoles by containing an additional nitrogen atom in the ring.

Activity Comparison :

Substituent Electronic Effects

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (): The methoxy group is electron-donating, contrasting with chlorine’s electron-withdrawing nature.

Implications :

- Antifungal Activity : Methoxy-substituted derivatives may show reduced efficacy against fungi compared to trichloro analogs, as electron-withdrawing groups enhance membrane penetration .

Biological Activity

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a trichlorophenyl group. This unique structure is believed to contribute to its diverse biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications to the compound's structure can influence its biological efficacy. The presence of electron-withdrawing groups such as chlorine has been shown to enhance cytotoxicity in various thiazole derivatives .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Studies

- In vitro Studies : A study demonstrated that thiazole derivatives exhibited significant antiproliferative activity against several cancer cell lines, including colon and melanoma cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and disruption of microtubule dynamics .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have also been investigated.

Data Table: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 1.23 | |

| This compound | Candida parapsilosis | 1.50 |

Additional Biological Activities

Research has also explored other biological activities associated with thiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.